N,N-Diethyl-4-iodo-3-(2-methylpropoxy)benzamide
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Overview
Description
N,N-Diethyl-4-iodo-3-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom at the 4th position and a 2-methylpropoxy group at the 3rd position on the benzene ring, along with a diethylamino group attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-iodo-3-(2-methylpropoxy)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Iodination: Introduction of the iodine atom at the 4th position of the benzene ring using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Alkylation: Introduction of the 2-methylpropoxy group at the 3rd position through an alkylation reaction using an appropriate alkylating agent.
Amidation: Formation of the amide bond by reacting the intermediate with diethylamine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-iodo-3-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The iodine atom at the 4th position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 4th position.
Scientific Research Applications
N,N-Diethyl-4-iodo-3-(2-methylpropoxy)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-iodo-3-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure but different substituents on the benzene ring.
N,N-Diethyl-4-iodobenzamide: Similar structure but lacks the 2-methylpropoxy group.
Uniqueness
N,N-Diethyl-4-iodo-3-(2-methylpropoxy)benzamide is unique due to the presence of both the iodine atom and the 2-methylpropoxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-4-iodo-3-(2-methylpropoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2/c1-5-17(6-2)15(18)12-7-8-13(16)14(9-12)19-10-11(3)4/h7-9,11H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRQWZQXKREJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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